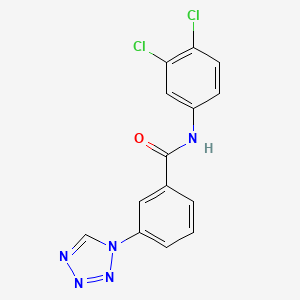![molecular formula C26H22FN3O2S2 B11304431 2-[(4-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11304431.png)
2-[(4-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-フルオロベンジル)スルファニル]-N-(4-メトキシベンジル)-5-(フェニルスルファニル)ピリミジン-4-カルボキサミドは、複雑な構造を持つ合成有機化合物です。これは、フルオロベンジル、メトキシベンジル、フェニルスルファニル、ピリミジンカルボキサミドなどの複数の官能基を含んでいます。
製法
合成経路と反応条件
2-[(4-フルオロベンジル)スルファニル]-N-(4-メトキシベンジル)-5-(フェニルスルファニル)ピリミジン-4-カルボキサミドの合成は、通常、複数のステップを伴います。一般的なアプローチの1つは、炭素-炭素結合の形成に広く使用されている鈴木-宮浦カップリング反応です。 この反応は、パラジウム触媒の存在下で、アリールハライドと有機ホウ素化合物をカップリングする反応です .
工業的製造方法
この化合物の工業的製造には、収率を向上させ、コストを削減するために反応条件を最適化することが含まれる場合があります。これには、適切な溶媒、触媒、反応温度を選択することが含まれます。連続フローリアクターを使用すると、合成プロセスの効率をさらに高めることができます。
化学反応解析
反応の種類
2-[(4-フルオロベンジル)スルファニル]-N-(4-メトキシベンジル)-5-(フェニルスルファニル)ピリミジン-4-カルボキサミドは、以下を含むさまざまな化学反応を受けることができます。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な酸化剤には、過マンガン酸カリウムと過酸化水素などがあります。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどがあります。
置換: この反応は、ある官能基を別の官能基に置き換えることを伴います。一般的な試薬には、ハロゲンと求核剤などがあります。
一般的な試薬と条件
酸化: 酸性または塩基性条件での過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 触媒の存在下での塩素または臭素などのハロゲン。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成される場合があり、還元によりチオールまたはスルフィドが生成される場合があります。
科学研究への応用
2-[(4-フルオロベンジル)スルファニル]-N-(4-メトキシベンジル)-5-(フェニルスルファニル)ピリミジン-4-カルボキサミドは、いくつかの科学研究への応用があります。
化学: より複雑な分子を合成するためのビルディングブロックとして使用されます。
生物学: 抗菌剤または抗がん剤としての潜在的な生物活性化合物として調査されています。
医学: さまざまな疾患の治療における潜在的な治療効果について調査されています。
産業: 導電率や安定性などの特定の特性を持つ新素材の開発に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of Substituents: The fluorophenyl, methoxyphenyl, and phenylsulfanyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of catalysts such as palladium or copper to facilitate the coupling of the substituents to the pyrimidine core.
Final Assembly: The final compound is obtained by coupling the substituted pyrimidine with carboxamide groups under controlled conditions, often involving the use of protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the fluorophenyl or methoxyphenyl groups with other functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium or copper catalysts, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
2-[(4-フルオロベンジル)スルファニル]-N-(4-メトキシベンジル)-5-(フェニルスルファニル)ピリミジン-4-カルボキサミドの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、または他のタンパク質が含まれる場合があります。この化合物は、これらの標的に結合し、その活性を調節することで効果を発揮する可能性があり、細胞プロセスと経路の変化につながります。
類似化合物との比較
類似化合物
- 2-[(2-フルオロベンジル)スルファニル]-N-(4-メトキシベンジル)-5-(フェニルスルファニル)-4-ピリミジンカルボキサミド
- (4-フルオロベンジル)[3-(4-フルオロベンジルスルファニル)-[1,2,4]トリアゾール-4-イル]アミン
独自性
2-[(4-フルオロベンジル)スルファニル]-N-(4-メトキシベンジル)-5-(フェニルスルファニル)ピリミジン-4-カルボキサミドは、官能基の特定の組み合わせとさまざまな分野における潜在的な用途により、ユニークです。その構造は、多様な化学反応性と生物学的標的との相互作用を可能にし、研究開発にとって貴重な化合物となっています。
特性
分子式 |
C26H22FN3O2S2 |
|---|---|
分子量 |
491.6 g/mol |
IUPAC名 |
2-[(4-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]-5-phenylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C26H22FN3O2S2/c1-32-21-13-9-18(10-14-21)15-28-25(31)24-23(34-22-5-3-2-4-6-22)16-29-26(30-24)33-17-19-7-11-20(27)12-8-19/h2-14,16H,15,17H2,1H3,(H,28,31) |
InChIキー |
ZWNHMBNEDIDFCV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NC(=NC=C2SC3=CC=CC=C3)SCC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-dimethylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11304350.png)
![2-[3-(4-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11304352.png)
![2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide](/img/structure/B11304357.png)
![N-(4-cyanophenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11304364.png)

![2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-2-yl)ethyl]acetamide](/img/structure/B11304379.png)
![2-(2,6-dimethylphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11304386.png)
![5,6-dichloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11304391.png)

![3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinolin-8-yl)propanamide](/img/structure/B11304398.png)
![4-Methyl-2-(pyrrolidin-1-YL)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine](/img/structure/B11304399.png)
![2-(3-methylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11304413.png)
![6,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11304415.png)
![2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-methylphenyl)acetamide](/img/structure/B11304417.png)
